(S)-Amino-naphthalen-1-yl-acetic acid
Overview
Description
(S)-Amino-naphthalen-1-yl-acetic acid is an organic compound that features a naphthalene ring system substituted with an amino group and an acetic acid moiety
Scientific Research Applications
(S)-Amino-naphthalen-1-yl-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino-naphthalen-1-yl-acetic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Acetic Acid Introduction: The amino-naphthalene derivative is then subjected to a reaction with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Amino-naphthalen-1-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid.
Major Products
Oxidation: Nitroso-naphthalen-1-yl-acetic acid, nitro-naphthalen-1-yl-acetic acid.
Reduction: Amino-naphthalen-1-yl-acetic acid derivatives.
Substitution: Halogenated or sulfonated naphthalen-1-yl-acetic acid derivatives.
Mechanism of Action
The mechanism of action of (S)-Amino-naphthalen-1-yl-acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
Amino-naphthalene: Lacks the acetic acid moiety, limiting its solubility and reactivity.
Naphthalene-2-acetic acid: Similar structure but with the acetic acid group at a different position, affecting its reactivity and interactions.
Uniqueness
(S)-Amino-naphthalen-1-yl-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S)-2-amino-2-naphthalen-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDZHZMVNQDLCM-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427456 | |
Record name | (S)-Amino-naphthalen-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111820-05-4 | |
Record name | (S)-Amino-naphthalen-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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